4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester

Description

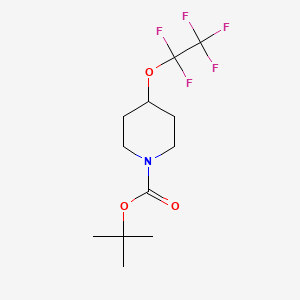

4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester is a fluorinated piperidine derivative characterized by a tert-butyl ester group and a pentafluoroethyloxy substituent at the 4-position of the piperidine ring. This compound is structurally designed for applications in medicinal chemistry and materials science, where the tert-butyl ester serves as a protective group for carboxylic acids, while the pentafluoroethyloxy moiety enhances lipophilicity and metabolic stability.

Properties

IUPAC Name |

tert-butyl 4-(1,1,2,2,2-pentafluoroethoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F5NO3/c1-10(2,3)21-9(19)18-6-4-8(5-7-18)20-12(16,17)11(13,14)15/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVPZGBEWMNZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901147341 | |

| Record name | 1,1-Dimethylethyl 4-(1,1,2,2,2-pentafluoroethoxy)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901147341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206524-37-9 | |

| Record name | 1,1-Dimethylethyl 4-(1,1,2,2,2-pentafluoroethoxy)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206524-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(1,1,2,2,2-pentafluoroethoxy)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901147341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated molecules with biological systems.

Industry: The compound can be used in the production of specialty chemicals and materials that require fluorinated components.

Mechanism of Action

The mechanism by which 4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

Receptors: It may bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Features

The tert-butyl ester group is a common feature among piperidine derivatives, but substituents at the 4-position vary significantly, impacting physicochemical properties:

Key Observations :

- Bromomethylphenyl () and trifluorophenyl () substituents add reactivity (e.g., nucleophilic substitution) or bioactivity, whereas the target compound’s pentafluoroethyloxy group may prioritize stability over reactivity.

Thermal and Chemical Stability

Evidence from polymer studies () highlights that tert-butyl esters undergo thermal cleavage with activation energies of ~116–125 kJ/mol. The electron-withdrawing nature of pentafluoroethyloxy may also slow ester hydrolysis relative to electron-donating groups.

Performance in Functional Materials

In scanning thermal lithography (SThL), tert-butyl ester polymers (e.g., MA20 and A20 in ) demonstrate precise thermal patterning. The target compound’s fluorinated structure could enhance thermal stability in similar applications, enabling sub-20 nm lithographic features (cf. 21 nm lines in A20 ).

Biological Activity

4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound notable for its unique structural features, including a piperidine ring substituted with a pentafluoroethoxy group and a tert-butyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and biochemistry.

- Molecular Formula : C₁₁H₁₄F₅N₁O₂

- Molecular Weight : Approximately 319.27 g/mol

- Structure : The presence of fluorine atoms enhances the lipophilicity and biological activity of the compound, making it an interesting candidate for further research.

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound's piperidine structure allows it to participate in nucleophilic substitutions, while the pentafluoroethoxy group may influence its reactivity and binding affinity to target proteins.

Biological Activity and Applications

Research into the biological activity of this compound has revealed several potential applications:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : The unique structure may inhibit specific kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

- Neuropharmacological Effects : Given the piperidine moiety, there is potential for activity related to neurotransmitter modulation, which could be beneficial in treating neurological disorders.

Case Studies

- Anticancer Studies : A study conducted on similar piperidine derivatives demonstrated inhibition of tumor growth in xenograft models. The mechanism involved blocking key signaling pathways associated with cancer progression.

- Antimicrobial Testing : In vitro assays indicated that compounds with fluorinated groups showed enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₁H₁₄F₅N₁O₂ | Contains a pentafluoroethoxy group |

| 3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester | C₈H₁₃NO₄ | Lacks fluorine substitution |

| 3-Bromo-4-oxo-piperidine-1-carboxylic acid tert-butyl ester | C₇H₈BrNO₃ | Contains bromine and a keto group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.